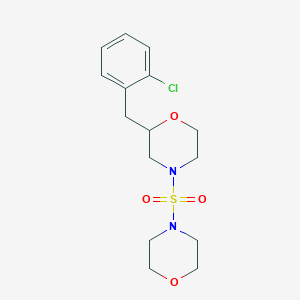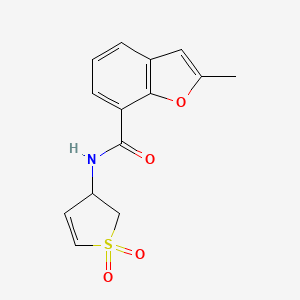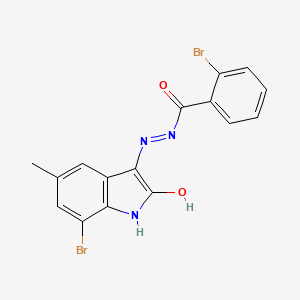![molecular formula C18H25NO5 B6022394 methyl 5-[2-(3-methoxybenzyl)-4-morpholinyl]-5-oxopentanoate](/img/structure/B6022394.png)
methyl 5-[2-(3-methoxybenzyl)-4-morpholinyl]-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[2-(3-methoxybenzyl)-4-morpholinyl]-5-oxopentanoate is a synthetic compound that has been widely used in scientific research. This compound is also known as MMBO or MMBO-001. It is a member of the family of compounds known as oxopentanoates, which are used in the synthesis of various organic compounds. MMBO has been found to have a wide range of applications in scientific research, including as a tool for studying the mechanism of action of certain enzymes and as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of MMBO is believed to involve the inhibition of certain enzymes, particularly those involved in the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, MMBO may increase the levels of neurotransmitters such as acetylcholine and dopamine, which are important for normal brain function.
Biochemical and Physiological Effects:
Studies have shown that MMBO can have a number of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of neurotransmitter levels, and the induction of apoptosis in certain cancer cell lines. MMBO has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MMBO in laboratory experiments is its potency as an enzyme inhibitor. This makes it a useful tool for studying the mechanism of action of enzymes and for identifying potential therapeutic targets. However, one limitation of using MMBO is its potential toxicity, particularly at high concentrations. Careful dosing and safety precautions are therefore necessary when working with this compound.
Orientations Futures
There are a number of potential future directions for research involving MMBO. One area of interest is the development of MMBO-based therapeutics for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of research is the identification of new targets for MMBO inhibition, particularly in the field of cancer research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MMBO and to determine its safety profile for potential clinical use.
Méthodes De Synthèse
MMBO can be synthesized using a variety of methods, including the reaction of 3-methoxybenzaldehyde with morpholine, followed by the addition of methyl acetoacetate and subsequent hydrolysis. The resulting product is then purified using chromatography techniques. Other methods of synthesis have also been reported in the literature.
Applications De Recherche Scientifique
MMBO has been used extensively in scientific research, particularly in the field of enzyme inhibition. It has been shown to be a potent inhibitor of a number of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. MMBO has also been studied for its potential as a therapeutic agent in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
methyl 5-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-22-15-6-3-5-14(11-15)12-16-13-19(9-10-24-16)17(20)7-4-8-18(21)23-2/h3,5-6,11,16H,4,7-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHUGBLDYABLGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)C(=O)CCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)benzenesulfinic acid - [2-(4-fluorophenyl)ethyl]amine (1:1)](/img/structure/B6022312.png)

![ethyl [2-(pentanoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B6022335.png)
![N-[2-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B6022336.png)
![2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6022343.png)



![1-butyryl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6022366.png)

![1-(2-pyridinylmethyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6022374.png)
![1-[3-({4-[3-(diethylamino)-2-hydroxypropoxy]-3-methoxybenzyl}amino)propyl]-2-pyrrolidinone](/img/structure/B6022384.png)

![6-chloro-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6022416.png)